molecular formula C20H19F3N4O3 B11104322 (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-[3-(trifluoromethyl)phenyl]butanamide

(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B11104322
M. Wt: 420.4 g/mol
InChI Key: HVEKQJBRNBHBMO-RPPGKUMJSA-N
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Description

3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a benzoyl hydrazono group, and a trifluoromethyl phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. For instance, the preparation of the trifluoromethyl phenyl group may involve the use of trifluoromethyl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(E)-2-[4-(ACETYLAMINO)BENZOYL]HYDRAZONO}-N-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE is unique due to its trifluoromethyl phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C20H19F3N4O3

Molecular Weight

420.4 g/mol

IUPAC Name

4-acetamido-N-[(E)-[4-oxo-4-[3-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C20H19F3N4O3/c1-12(10-18(29)25-17-5-3-4-15(11-17)20(21,22)23)26-27-19(30)14-6-8-16(9-7-14)24-13(2)28/h3-9,11H,10H2,1-2H3,(H,24,28)(H,25,29)(H,27,30)/b26-12+

InChI Key

HVEKQJBRNBHBMO-RPPGKUMJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C)/CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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